转-2-羟基环戊烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

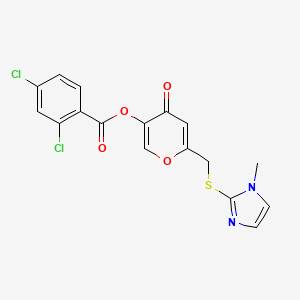

Trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a chemical compound. Its empirical formula is C6H11ClO3S and it has a molecular weight of 198.67 . It is related to 2-Hydroxycyclohexane-1-sulfonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as trans-2-Hydroxycyclopentane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Molecular Structure Analysis

The molecular structure of trans-2-Hydroxycyclopentane-1-sulfonyl chloride can be represented by the SMILES stringOC1CCCCC1S(Cl)(=O)=O . The InChI key for this compound is HPXWZMBYQSLXBP-UHFFFAOYSA-N . Chemical Reactions Analysis

Sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, are involved in various types of reactions. The most common type of reaction involving aromatic rings like this is electrophilic substitution . Another reaction involves the hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation .科学研究应用

合成和化学反应

反式-2-羟基环戊烷-1-磺酰氯是有机合成中一种多功能的中间体。它的应用可以广泛地分为几个领域,包括催化、复杂分子的合成以及反应机理的探索。

催化加氢和立体选择性

该化合物在催化加氢反应中作为底物,其中像雷尼镍、钯或二氧化铂这样的催化剂的存在会显著影响产物的立体化学。例如,相关化合物的催化加氢已证明对反式构型具有高选择性,提供了对羟基的定向效应和这些反应中催化剂的立体选择性的见解 (Mitsui, Senda, & Saito, 1966)。

生化研究中的机理探针

在生化研究中,类似的结构已被用作机理探针来研究酶介导的反应,例如甲烷单加氧酶对烃的羟基化。这种用途强调了该化合物在研究酶机制和催化循环中自由基中间体潜在形成中的作用 (Liu, Johnson, Newcomb, & Lippard, 1993)。

脂环化合物合成中的合成子

反式-2-羟基环戊烷-1-磺酰氯及其衍生物通过还原烷基化和反转反应充当有价值的合成子,以生成脂环顺式和反式-1,3-氨基醇。这证明了该化合物在合成对映体纯结构中的用途,这对于药物开发和手性化学研究很重要 (Fülöp, Huber, Bernáth, Hönig, & Seufer-Wasserthal, 1991)。

环境和材料化学

对胶束环境对化学性质和反应(如异构化和聚集)的影响的探索,突出了反式-2-羟基环戊烷-1-磺酰氯在理解化学物质与其环境之间的相互作用中的更广泛应用。这些研究提供了亲水化合物在非水体系中的行为见解 (Tatikolov & Costa, 2001)。

作用机制

The mechanism of action for the reactions involving sulfonyl chlorides typically involves the formation of a cationic intermediate through the attack of an electrophile at carbon . In the case of hydrosulfonylation of alkenes, the process would require the addition of a sulfonyl radical to the alkene, generating a C-centered radical, followed by hydrogen atom transfer (HAT) to afford the hydrosulfonylated product .

安全和危害

未来方向

The synthesis and use of sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, continue to be areas of active research. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides suggest potential future directions for the field . Additionally, the use of sulfonyl chlorides in the postsynthetic modification of materials indicates another potential area of future exploration .

属性

IUPAC Name |

(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVEQALNVUIGU-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)

![5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2672337.png)